Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate

Description

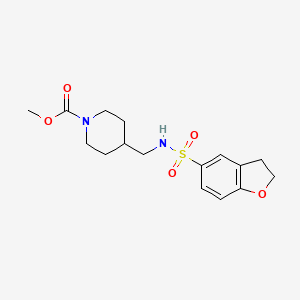

Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine ring substituted with a methyl ester group at the 1-position and a sulfonamido-linked 2,3-dihydrobenzofuran moiety at the 4-position. The methyl ester may serve as a prodrug feature, improving bioavailability or metabolic stability.

Properties

IUPAC Name |

methyl 4-[(2,3-dihydro-1-benzofuran-5-ylsulfonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-22-16(19)18-7-4-12(5-8-18)11-17-24(20,21)14-2-3-15-13(10-14)6-9-23-15/h2-3,10,12,17H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROARLVUGAUTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C₁₄H₁₈N₂O₄S

- Molecular Weight: 306.36 g/mol

The compound features a piperidine ring, a sulfonamide group, and a dihydrobenzofuran moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- COMT Inhibition : The compound has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT), an important enzyme involved in the metabolism of catecholamines. Inhibition of COMT can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative diseases and mood disorders .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For example, modifications in the sulfonamide moiety have shown varying degrees of activity against colon cancer cell lines, suggesting that structural changes can significantly influence efficacy .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, potentially by modulating oxidative stress and inflammatory pathways in neuronal cells .

Efficacy Studies

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | EC50 (µM) | Reference |

|---|---|---|---|

| COMT Inhibition | Human Cell Lines | TBD | |

| Anticancer Activity | HT-29 Colon Cancer Cells | 10.0 | |

| Neuroprotection | Neuronal Cell Models | TBD |

Case Studies

- Anticancer Activity : In a study evaluating the antiproliferative effects of various analogs, this compound exhibited significant growth inhibition in HT-29 colon cancer cells with an EC50 value around 10 µM. This suggests that structural modifications can enhance or diminish the anticancer properties of related compounds .

- Neuroprotective Potential : A recent investigation into the neuroprotective effects demonstrated that compounds with similar structures could reduce oxidative stress markers in neuronal cells subjected to toxic insults. This highlights the potential for developing therapeutic agents aimed at neurodegenerative diseases .

Scientific Research Applications

Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate is a compound with a specific molecular structure that includes a dihydrobenzofuran moiety and a sulfonamide group. Research into similar compounds reveals potential applications in diverse scientific fields, particularly concerning biological activities, antimicrobial and anticancer properties, and enzyme inhibition.

Scientific Research Applications

Biological Activities: this compound has potential biological activities because it contains a piperidine ring, a dihydrobenzofuran moiety, and a sulfonamide group.

Antimicrobial Activity: Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. Studies evaluating derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Activity: This compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines have shown that related compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For example, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Enzyme Inhibition: The potential for enzyme inhibition, particularly focusing on acetylcholinesterase (AChE) and urease activities, has been explored. Compounds bearing similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections.

Case Studies and Research Findings

Antimicrobial Evaluation: A study conducted on a series of piperidine derivatives revealed that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Mechanism: Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples.

Safety Profile: Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on shared motifs: piperidine carboxylates , sulfonamide/sulfonyl linkages , and heterocyclic substituents . Below is a comparative analysis with three closely related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity and Molecular Weight: The target compound occupies a middle range in molecular weight (~340–360 estimated) compared to the tert-butyl derivative (596.74) and the simpler hydroxyisoxazole analog (226.23) .

Functional Group Impact :

- The sulfonamido group in the target compound contrasts with the sulfonyl group in the tert-butyl derivative . Sulfonamides are classic pharmacophores in enzyme inhibitors (e.g., carbonic anhydrase), while sulfonyl groups often enhance binding affinity in kinase inhibitors.

- The 2,3-dihydrobenzofuran in the target provides a partially saturated aromatic system, differing from the fully aromatic benzodioxol in or the heteroaromatic isoxazole in . This may influence metabolic stability or target selectivity.

Ester Modifications: The methyl ester in the target and hydroxyisoxazole compound contrasts with the tert-butyl ester in and the nitrophenyl ester in .

Heterocyclic Contributions: The imidazole and cyano groups in suggest interactions with polar residues in proteins (e.g., histidine or lysine), while the hydroxyisoxazole in may act as a hydrogen-bond donor/acceptor. The target’s dihydrobenzofuran likely engages in π-π stacking or hydrophobic interactions.

Research Findings and Implications

- Binding Affinity : The tert-butyl derivative’s imidazole and sulfonyl groups are associated with high-affinity binding in crystallographic studies (e.g., kinase targets) , suggesting the target compound could be optimized for similar applications.

- Solubility and Bioavailability : The hydroxyisoxazole in may enhance aqueous solubility compared to the target’s dihydrobenzofuran, but at the cost of reduced lipophilicity for CNS penetration .

Q & A

Basic: What analytical methods are recommended for assessing the purity of Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate?

Methodological Answer:

High-performance liquid chromatography (HPLC) is the primary method for purity assessment. For optimal separation, prepare a mobile phase using a buffer solution of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) and methanol in a 35:65 ratio . Validate the system suitability by ensuring resolution between the target compound and potential impurities, such as unreacted intermediates or degradation products. Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should confirm structural integrity .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use nitrile gloves, chemical-resistant goggles, and a lab coat to prevent skin/eye contact. Perform reactions in a fume hood to minimize inhalation risks .

- Storage: Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizing agents (e.g., peroxides, nitrates) due to incompatibility risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose of as hazardous waste under federal guidelines .

Advanced: How can synthesis yield be optimized for this compound?

Methodological Answer:

- Reagent Ratios: Adjust stoichiometry of the sulfonamido coupling step (e.g., 2,3-dihydrobenzofuran-5-sulfonyl chloride and piperidine intermediate) to 1.2:1 to drive the reaction to completion .

- Catalysis: Use coupling agents like HATU or DCC in anhydrous dimethylformamide (DMF) to enhance nucleophilic substitution efficiency .

- Purification: Employ gradient flash chromatography (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product (>98%) .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffer solutions (pH 4.0–8.0) at 40°C for 14 days. Monitor degradation via HPLC and characterize byproducts using LC-MS .

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t½) to identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis or ester cleavage) .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- NMR: Analyze - and -NMR spectra for diagnostic peaks:

- IR: Confirm sulfonamide (S=O stretch at ~1350 cm) and ester (C=O stretch at ~1720 cm) groups .

- High-Resolution MS: Match the molecular ion peak to the theoretical mass (CHNOS: 390.12 g/mol) .

Advanced: How can reactivity in nucleophilic environments be systematically evaluated?

Methodological Answer:

- Nucleophile Screening: React the compound with thiols (e.g., glutathione), amines (e.g., benzylamine), or hydroxide ions in polar aprotic solvents (e.g., acetonitrile).

- Kinetic Monitoring: Use thin-layer chromatography (TLC) or in situ -NMR to track displacement at the sulfonamide or ester groups .

- Computational Modeling: Apply density functional theory (DFT) to predict electrophilic centers and reaction pathways .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Modify the piperidine methyl group (e.g., ethyl, isopropyl) or benzofuran substituents (e.g., halogenation) to assess steric/electronic effects .

- Biological Assays: Test analogs for target binding (e.g., enzyme inhibition assays) or cellular permeability (e.g., Caco-2 monolayer models) .

- QSAR Modeling: Corrogate substituent properties (logP, polar surface area) with activity data to identify critical pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.